Arsenic triiodide

Description

Propriétés

IUPAC Name |

triiodoarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsI3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIBSPLDJGAHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

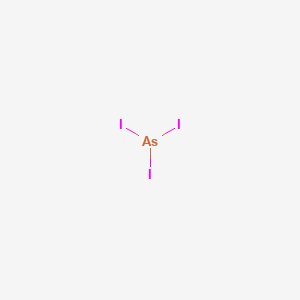

Molecular Formula |

AsI3 | |

| Record name | arsenic triiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_triiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064843 | |

| Record name | Arsenous triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.6350 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange red solid; Oxygen form air slowly liberates iodine; [Merck Index] Red or orange powder; [MSDSonline] | |

| Record name | Arsenic triiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

424 °C | |

| Record name | ARSENIC TRIIODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

6 g/100 ml water at 25 °C, 5.2 g/100 ml carbon disulfide, Freely sol in chloroform, benzene, toluene, xylene; less sol in ether, 1 in 42 /parts/ of alc, 30 g/100 ml hot water (decomp) | |

| Record name | ARSENIC TRIIODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.688 @ 25 °C/4 °C | |

| Record name | ARSENIC TRIIODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red, trigonal rhombohedra from acetone; aq soln is yellow, Red hexagonal crystals | |

CAS No. |

7784-45-4 | |

| Record name | Arsenic iodide (AsI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic triiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenous triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC TRIIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3029988O2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC TRIIODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

140.9 °C | |

| Record name | ARSENIC TRIIODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Arsenic Triiodide: Reaction Mechanisms and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of arsenic triiodide (AsI₃), a versatile reagent in inorganic and organoarsenic chemistry. This document details the primary synthetic routes, presents experimental protocols, and summarizes key quantitative data. While the precise molecular reaction mechanism is not extensively documented in the scientific literature, this guide elucidates the overall chemical transformations and logical pathways involved in the formation of this important compound.

Overview of Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The most common and well-documented methods include:

-

Reaction of Arsenic(III) Oxide with a Source of Iodide: This is a widely used and practical approach, often employing either hydroiodic acid or a combination of an iodide salt and a strong acid.

-

Halogen Exchange Reaction: This method involves the reaction of arsenic trichloride with an iodide salt.

-

Direct Combination of Elements: Elemental arsenic can be reacted directly with iodine to form this compound, although this method is less common in standard laboratory practice.

The choice of method often depends on the availability of starting materials, desired purity, and the scale of the reaction.

Reaction Mechanisms and Logical Pathways

Synthesis from Arsenic(III) Oxide

The reaction of arsenic(III) oxide (As₂O₃) with an iodide source in an acidic medium is a common preparative route. The overall reaction when using hydroiodic acid is:

As₂O₃ + 6HI → 2AsI₃ + 3H₂O[1]

When a combination of potassium iodide (KI) and a strong acid like hydrochloric acid (HCl) is used, the reaction proceeds as follows. First, arsenic(III) oxide dissolves in concentrated HCl to form arsenous acid (H₃AsO₃) or related chloro-arsenic species. This is followed by the reaction with potassium iodide. The overall equation can be represented as:

As₂O₃ + 6HCl + 6KI → 2AsI₃ + 6KCl + 3H₂O

The logical flow of this synthesis route involves the initial formation of a soluble arsenic(III) species in the acidic medium, which then readily reacts with the iodide ions to precipitate the less soluble this compound.

Caption: Logical workflow for the synthesis of AsI₃ from As₂O₃.

Halogen Exchange

This compound can also be synthesized via a salt metathesis reaction, where the chloride ligands in arsenic trichloride (AsCl₃) are exchanged for iodide. This is typically achieved by reacting AsCl₃ with an alkali metal iodide, such as potassium iodide (KI), in a suitable solvent.

AsCl₃ + 3KI → AsI₃ + 3KCl[2]

This reaction is driven by the precipitation of the resulting alkali metal chloride in a suitable solvent or by the relative thermodynamic stability of the products.

References

Unveiling the Structure of Arsenic Triiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of arsenic triiodide (AsI₃), an inorganic compound with historical significance in chemical synthesis and potential applications in modern materials science. This document outlines the precise geometric arrangement of atoms within the AsI₃ crystal, details the experimental protocols for its characterization, and presents this information in a clear, accessible format for researchers, scientists, and professionals in drug development.

Physicochemical and Crystallographic Properties

This compound is an orange to dark red crystalline solid that readily sublimes.[1] It is composed of one arsenic atom and three iodine atoms, forming a pyramidal molecule.[1] In the solid state, these molecules are arranged in a highly ordered, repeating pattern, which defines its crystal structure. The key physical and crystallographic properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | AsI₃ |

| Molar Mass | 455.635 g/mol [1] |

| Appearance | Orange-red crystalline solid[1] |

| Density | 4.69 g/cm³[1] |

| Melting Point | 146 °C (295 °F; 419 K)[1] |

| Boiling Point | 403 °C (757 °F; 676 K)[1] |

| Solubility in Water | 6 g/100 mL[1] |

Table 2: Crystallographic Data for this compound

| Parameter | Rhombohedral Setting | Hexagonal Setting |

| Crystal System | Rhombohedral[2][3] | Rhombohedral[2][3] |

| Space Group | R-3 (No. 148)[1][3] | R-3 (No. 148)[1][3] |

| Lattice Parameters | a = 8.269 Å, α = 51°41′[2] | a = 7.193 (2) - 7.208 Å, c = 21.372 (7) - 21.436 Å[2][3] |

| Unit Cell Volume (V) | 321.5 ų[4] | 958 - 964.5 ų[3][4] |

| Formula Units (Z) | 2[2] | 6[2] |

Table 3: Interatomic Distances and Angles in the AsI₃ Molecule

| Parameter | Value |

| As-I Bond Length | 2.556 ± 0.004 Å to 2.591 (1) Å[2][3] |

| I-As-I Bond Angle | 99.67 (5)° to 102.0° ± 0.1°[2][3] |

| Intermolecular As···I Distance | 3.50 Å[2] |

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound

Several methods can be employed for the synthesis of this compound. A common and effective laboratory-scale synthesis involves the reaction of arsenic(III) oxide with concentrated hydroiodic acid or the reaction of arsenic trichloride with potassium iodide.[1][4]

Materials:

-

Arsenic(III) oxide (As₂O₃) or Arsenic trichloride (AsCl₃)

-

Concentrated hydroiodic acid (HI) or Potassium iodide (KI)

-

Hydrochloric acid (HCl, if starting from As₂O₃)

-

Chloroform (for recrystallization)

-

Cyclohexane (for drying)

Procedure:

-

Synthesis:

-

Method A (from As₂O₃): Dissolve arsenic(III) oxide in concentrated hydrochloric acid. To this solution, add a solution of potassium iodide. An orange-red precipitate of this compound will form immediately.[4]

-

Method B (from AsCl₃): React arsenic trichloride with potassium iodide in a suitable solvent.[4]

-

-

Isolation and Purification:

-

Collect the crude this compound precipitate by filtration.

-

Wash the solid with an appropriate solvent to remove soluble impurities.

-

Dry the solid. A recommended method is azeotropic distillation with cyclohexane using a Dean-Stark apparatus.[5]

-

-

Crystallization:

-

High-quality single crystals suitable for X-ray diffraction can be obtained by recrystallization.

-

A proven method involves dissolving the purified AsI₃ in warm chloroform and allowing the solution to cool slowly.[5] This process can be effectively carried out using a Soxhlet apparatus to obtain large, well-formed crystals.[5]

-

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6]

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in the X-ray beam and rotated.

-

A series of diffraction images are collected at different crystal orientations.

-

The intensities and positions of the diffracted X-ray beams are recorded by the detector.

-

-

Data Processing:

-

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

-

The intensities of the reflections are integrated and corrected for various experimental factors.

-

-

Structure Solution and Refinement:

-

The initial crystal structure is determined from the processed data using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor.

-

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the hierarchical relationship of the crystallographic parameters of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The crystal structure of this compound, AsI3 [degruyterbrill.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. WebElements Periodic Table » Arsenic » this compound [winter.group.shef.ac.uk]

- 5. scielo.br [scielo.br]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Solubility of Arsenic Triiodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of arsenic triiodide (AsI₃) in various organic solvents. This compound, an inorganic compound with the formula AsI₃, is a crystalline solid, appearing as orange-red, shiny crystals. It is a key precursor in the synthesis of various organoarsenic compounds and finds applications as an analytical reagent. A thorough understanding of its solubility is critical for its use in synthesis, formulation, and other applications within research and drug development.

Physicochemical Properties of this compound

This compound is a polar molecule, a property that influences its solubility in different solvents.[1] It has a molecular weight of 455.64 g/mol , a melting point of 146 °C, and a boiling point of 403 °C.[2][3] While it is slightly soluble in water, it demonstrates greater solubility in a range of organic solvents.[4][5]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that quantitative data is limited in the publicly available literature, and some discrepancies exist in qualitative descriptions.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Carbon Disulfide | CS₂ | 5.2 g / 100 g[6] | 25 | Soluble[2][3][4][5][7] |

| Ethanol | C₂H₅OH | Easily Soluble[2][4] | Not Specified | Some sources describe it as slightly soluble[6] |

| Diethyl Ether | (C₂H₅)₂O | Easily Soluble[2][4] | Not Specified | Some sources describe it as slightly soluble[6] |

| Benzene | C₆H₆ | Soluble[3][6][8] | Not Specified | - |

| Toluene | C₇H₈ | Soluble[3][6][8] | Not Specified | - |

| Chloroform | CHCl₃ | Soluble[3] | Not Specified | - |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[4] | Not Specified | - |

| Acetonitrile | CH₃CN | Soluble[4] | Not Specified | - |

| Diiodomethane | CH₂I₂ | Soluble[6] | Not Specified | - |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (AsI₃), analytical grade

-

Selected organic solvent, HPLC grade

-

A set of sealable glass vials or test tubes

-

A constant temperature bath or incubator with shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ICP-MS for arsenic determination)

-

Filtration apparatus with appropriate filters (e.g., PTFE syringe filters)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an amount of this compound that is known to be in excess of its estimated solubility.

-

Place the weighed solid into a series of sealable vials.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the vials using a shaker or rotator to ensure thorough mixing.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the excess solid to settle to the bottom of the vials.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. It is crucial not to disturb the undissolved solid.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended microcrystals.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the solubility of a small inorganic molecule like this compound, a logical diagram illustrating the factors influencing solubility can be useful.

References

- 1. Page loading... [guidechem.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. you-iggy.com [you-iggy.com]

- 7. HTE Labs - AN106 Physical properties of miscelaneous chemicals and elements [htelabs.com]

- 8. ARSENIC(III) IODIDE | 7784-45-4 [chemicalbook.com]

vibrational spectroscopy of Arsenic triiodide

An In-depth Technical Guide to the Vibrational Spectroscopy of Arsenic Triiodide

This compound (AsI₃) is an inorganic compound with a distinctive orange-to-dark red crystalline appearance.[1] As a pyramidal molecule, its structural and bonding characteristics have been a subject of interest, particularly elucidated through vibrational spectroscopy.[1] This guide provides a comprehensive overview of the Raman and Infrared (IR) spectroscopic studies of AsI₃, tailored for researchers, scientists, and professionals in drug development who may utilize arsenic compounds in various applications, including as intermediates in synthesis or in analytical techniques.[2][3]

Molecular and Crystal Structure

In its isolated or solution state, this compound exists as a pyramidal molecule and belongs to the C₃ᵥ point group.[4] However, in the solid state, it forms a layered molecular crystal with a rhombohedral structure, assigned to the R-3 space group.[1][5] This distinction is crucial as the symmetry of the molecule and its environment dictates the selection rules for Raman and infrared activities, leading to differences in the spectra of AsI₃ in solution versus the solid phase.

The vibrational modes of a molecule can be predicted based on its symmetry. For a non-linear molecule like AsI₃ with N=4 atoms, the number of fundamental vibrational modes is 3N-6, resulting in 6 vibrational modes. These modes are categorized into symmetry species, which for the C₃ᵥ point group are A₁ and E.

Vibrational Modes of this compound

The vibrational modes for an isolated AsI₃ molecule are classified as follows:

-

Symmetric Stretch (ν₁): An A₁ symmetry mode where all three As-I bonds stretch in phase.

-

Symmetric Deformation (ν₂): An A₁ symmetry mode involving the umbrella-like motion of the iodine atoms.

-

Degenerate Stretch (ν₃): An E symmetry mode representing the out-of-phase stretching of the As-I bonds.

-

Degenerate Deformation (ν₄): An E symmetry mode involving a degenerate bending motion.

In the solid state, the crystal's R3 symmetry leads to a different set of vibrational modes. The solid-state frequencies are assigned based on space group symmetry.[5]

Quantitative Vibrational Data

The following tables summarize the experimentally observed vibrational frequencies for this compound in both solution and solid states as determined by Raman and Infrared spectroscopy.

Table 1: Vibrational Frequencies of AsI₃ in Solution (CS₂)

| Mode | Symmetry | Description | Raman Frequency (cm⁻¹) |

| ν₁ | a₁ | Symmetric Stretch | 225.7[4] |

| ν₂ | a₁ | Symmetric Deformation | 101.6[4] |

| ν₃ | e | Degenerate Stretch | 224[4] |

| ν₄ | e | Degenerate Deformation | 94[4] |

Table 2: Vibrational Frequencies of AsI₃ in the Solid State

| Mode | Symmetry (R3) | Description | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) |

| ν₁ | Ag | Symmetric Stretch | 185[5] | - |

| ν₂ | Ag | Symmetric Deformation | 75[5] | - |

| ν₅ | Eg | Degenerate Mode | 205[5] | - |

| ν₆ | Eg | Degenerate Mode | 50[5] | - |

| ν₇ | Eg | Degenerate Mode | 216[5] | - |

| ν₈ | Eg | Degenerate Mode | 74[5] | - |

| ν₃ | Au | Asymmetric Stretch | - | 201[5] |

| ν₄ | Au | Asymmetric Deformation | - | 102[5] |

Note: The assignment of modes in the solid state is based on the crystal's space group symmetry.[5]

Experimental Protocols

The acquisition of vibrational spectra for AsI₃ involves standard Raman and Infrared spectroscopic techniques.

Sample Preparation

-

Solution-State Analysis: For solution-phase measurements, this compound is dissolved in a suitable solvent that has minimal interference in the spectral region of interest. Carbon disulfide (CS₂) is a common choice due to its limited number of Raman and IR bands.[5]

-

Solid-State Analysis: Solid samples of AsI₃ can be analyzed directly as a crystalline powder. For IR spectroscopy, the powder may be mixed with KBr and pressed into a pellet, or analyzed using Attenuated Total Reflectance (ATR) techniques. For Raman spectroscopy, the powder is typically placed in a capillary tube or on a microscope slide.

Instrumentation and Data Acquisition

-

Raman Spectroscopy:

-

A Raman spectrometer equipped with a laser source (e.g., He-Ne or a diode laser) is used for excitation.

-

The scattered light is collected and analyzed by a spectrometer, often with a CCD detector.

-

For solution studies, polarization measurements are conducted to confirm the assignment of symmetric (polarized) and asymmetric (depolarized) vibrational modes.[5]

-

-

Infrared Spectroscopy:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically employed.

-

The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber.

-

The spectral range usually covers the mid-infrared region (4000-400 cm⁻¹) to observe fundamental vibrations, and can be extended to the far-infrared region to observe lower frequency modes.

-

Visualizations

Caption: Molecular structure and vibrational modes of AsI₃.

Caption: Experimental workflow for vibrational spectroscopy.

Caption: Logical relationship of symmetry in AsI₃ spectroscopy.

Discussion of Spectroscopic Findings

The vibrational spectra of this compound reveal important information about its bonding and structure. The frequencies of the stretching modes are indicative of the As-I bond strength. A comparison between the solution and solid-state spectra shows shifts in the vibrational frequencies. For instance, the symmetric stretching mode (ν₁) is observed at a higher frequency in solution compared to the solid state, which can be attributed to intermolecular forces and charge-transfer effects within the crystal lattice.[6]

High-pressure Raman studies have also been conducted on AsI₃, revealing changes in the number of peaks, their frequencies, and relative intensities as a function of pressure.[7] These studies provide evidence for a possible crystallographic phase transition at approximately 1.6 GPa.[7] Such investigations are crucial for understanding the material's behavior under extreme conditions.

References

Raman Spectral Analysis of Solid Arsenic Triiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Raman spectral analysis of solid arsenic triiodide (AsI₃). It covers the fundamental vibrational modes observed in its crystalline state, detailed experimental protocols for obtaining high-quality Raman spectra, and the underlying crystal structure that dictates its spectroscopic signature. This document is intended to serve as a comprehensive resource for researchers utilizing Raman spectroscopy for the characterization of arsenic-containing compounds and other relevant inorganic materials.

Introduction to the Raman Spectroscopy of this compound

This compound (AsI₃) is an inorganic compound that forms an orange-red crystalline solid.[1] In the solid state, it adopts a rhombohedral crystal structure where discrete AsI₃ molecules can be identified.[2] Raman spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a material. By analyzing the inelastic scattering of monochromatic light, a unique spectral fingerprint corresponding to the material's specific molecular bonds and crystal lattice vibrations can be obtained. For solid AsI₃, Raman spectroscopy provides critical insights into its structural integrity, purity, and polymorphic form. The technique is particularly valuable for identifying the characteristic phonon modes arising from the vibrations of the As-I bonds and the overall crystal lattice.

Crystal Structure of Solid this compound

Solid AsI₃ crystallizes in the trigonal system with the space group R-3 (No. 148).[3] The structure consists of layers of arsenic and iodine atoms, forming what can be described as a molecular crystal built from discrete AsI₃ units.[2] Within these layers, each arsenic atom is covalently bonded to three iodine atoms. The intermolecular distances between arsenic and iodine atoms of neighboring molecules are larger than the intramolecular As-I bond lengths but still indicate some degree of intermolecular attraction.[2] This specific crystal arrangement gives rise to a unique set of Raman-active vibrational modes.

The lattice parameters for the conventional hexagonal cell are:

-

a = 7.38 Å

-

b = 7.38 Å

-

c = 21.61 Å

-

α = 90°

-

β = 90°

-

γ = 120°[3]

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Arsenic Triiodide (AsI₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic triiodide (AsI₃) is an inorganic compound with a rich history in chemical synthesis and potential applications in various fields, including materials science and medicine.[1] A thorough understanding of its molecular structure is fundamental to elucidating its reactivity, physical properties, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the molecular geometry, bond angles, and the experimental and theoretical basis for these structural parameters.

Molecular Geometry of this compound

The molecular geometry of this compound is trigonal pyramidal . This geometry is a direct consequence of the electronic configuration of the central arsenic atom and is well-explained by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

VSEPR Theory and this compound

The VSEPR theory postulates that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to be as far apart as possible, thus minimizing repulsion and determining the molecule's geometry. The application of VSEPR theory to AsI₃ is as follows:

-

Central Atom: Arsenic (As) is the central atom.

-

Valence Electrons: Arsenic is in Group 15 of the periodic table and has 5 valence electrons. Each iodine (I) atom, being in Group 17, has 7 valence electrons.

-

Total valence electrons = 5 (from As) + 3 * 7 (from I) = 26 electrons.

-

-

Lewis Structure: The Lewis structure shows the arsenic atom single-bonded to three iodine atoms, with one lone pair of electrons on the arsenic atom.

-

Electron Domains: There are four electron domains around the central arsenic atom: three bonding pairs (the As-I bonds) and one lone pair.

-

Electron Geometry: With four electron domains, the electron geometry is tetrahedral .

-

Molecular Geometry: The presence of one lone pair means that the molecular geometry, which describes the arrangement of the atoms only, is trigonal pyramidal . The lone pair occupies one of the tetrahedral positions, causing the three iodine atoms to be pushed down, forming a pyramid with the arsenic atom at the apex.

VSEPR Model of this compound

References

physical and chemical properties of Arsenic triiodide

An In-depth Technical Guide to Arsenic Triiodide (AsI₃)

Introduction

This compound (AsI₃) is an inorganic compound composed of arsenic and iodine.[1] It is a bright orange-to-dark red crystalline solid that readily sublimes.[1][2] With its pyramidal molecular structure, AsI₃ serves as a useful precursor in the synthesis of various organoarsenic compounds and finds application in semiconductor manufacturing.[1][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is an orange-red solid with a pungent odor.[1][5] It is known to sublime at temperatures below 100°C and forms a red liquid upon melting.[6][7] The quantitative physical properties of AsI₃ are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | AsI₃ | [6][8][9] |

| Molar Mass | 455.635 g/mol | [1][9][10] |

| Appearance | Orange-red crystalline solid | [1][3][8] |

| Melting Point | 140.9 - 149 °C (285.6 - 300.2 °F; 414.0 - 422.1 K) | [1][3][6][11] |

| Boiling Point | 400 - 424 °C (752 - 795 °F; 673 - 697 K) | [1][2][4][11] |

| Density | 4.39 - 4.73 g/cm³ | [1][4][11][12] |

| Crystal Structure | Rhombohedral, hR24 | [1][2][13] |

| Refractive Index (n_D) | 2.23 | [2] |

| Magnetic Susceptibility (χ) | -142.0·10⁻⁶ cm³/mol | [2] |

| Polarity | Polar |[14] |

Chemical Properties and Reactivity

This compound exhibits distinct chemical behaviors, including its solubility profile, reactivity with water, and thermal decomposition.

Solubility

AsI₃ is soluble in a variety of organic solvents, including ethanol, ether, carbon disulfide (CS₂), chloroform, benzene, and toluene.[2][3][6][15] Its solubility in water is limited, with reported values around 6 g/100 mL; one gram dissolves in approximately 12 mL of water, forming a yellow solution.[2][6]

Hydrolysis

The hydrolysis of this compound in water is a slow process.[2] It establishes an equilibrium, forming arsenous acid (H₃AsO₃) and hydroiodic acid (HI).[6] This reaction results in a highly acidic aqueous solution; a 0.1N solution has a pH of approximately 1.1.[2][6][7]

Reaction: AsI₃ + 3H₂O ⇌ H₃AsO₃ + 3HI[6]

Decomposition and Reactivity

When heated in the air, this compound begins to decompose around 100 °C with the liberation of iodine.[2] At 200 °C, it decomposes into arsenic trioxide, elemental arsenic, and iodine.[2][7] It reacts slowly with atmospheric oxygen, which can also liberate iodine.[6] As a molecule, AsI₃ has a trigonal pyramidal geometry, which contributes to its overall polarity.[14][16]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several methods. A common and convenient laboratory-scale protocol involves the salt metathesis reaction between arsenic(III) chloride and potassium iodide, which typically yields around 90%.[2][11]

Overall Reaction: AsCl₃ + 3KI → AsI₃ + 3KCl[11]

Protocol:

-

Preparation of Arsenic(III) Chloride Solution: Dissolve arsenic(III) oxide (As₂O₃) in concentrated hydrochloric acid (HCl) to form an aqueous solution of arsenic(III) chloride (AsCl₃).[7][11]

-

Preparation of Iodide Solution: Prepare a separate aqueous solution of potassium iodide (KI).[11]

-

Reaction: Mix the AsCl₃ solution with the KI solution. The less soluble this compound will precipitate out of the solution.

-

Isolation and Purification: Isolate the orange-red AsI₃ precipitate by filtration. The solid can be purified by recrystallization from a suitable solvent like acetone or by sublimation.[6][7]

Characterization Protocols

1. X-ray Crystallography:

-

Objective: To determine the crystal structure, lattice parameters, and bond lengths/angles.

-

Methodology:

-

Grow single crystals of AsI₃, typically through slow evaporation from a solvent or by sublimation.

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters. The crystal structure of AsI₃ is rhombohedral with the space group R-3.[1][13]

-

2. Vibrational Spectroscopy (FTIR/Raman):

-

Objective: To identify the vibrational modes of the As-I bonds.

-

Methodology:

-

FTIR: Prepare a sample by either pressing a KBr pellet containing a small amount of AsI₃ or by using an Attenuated Total Reflectance (ATR) accessory. Record the infrared spectrum.

-

Raman: Place a solid sample of AsI₃ directly in the path of a laser beam in a Raman spectrometer. Collect the scattered light to obtain the Raman spectrum.

-

Analyze the resulting spectra for characteristic peaks corresponding to the stretching and bending modes of the AsI₃ molecule. Data on vibrational energy levels are available through resources like the NIST Chemistry WebBook.[9]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: While arsenic-75 is an NMR-active nucleus, its quadrupolar nature results in very broad signals, making it challenging to observe. NMR is not a primary characterization method for this compound.

4. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and isotopic pattern of AsI₃.

-

Methodology:

-

Introduce a sample into the mass spectrometer, often using a direct insertion probe and a suitable ionization technique like Electron Ionization (EI) or Chemical Ionization (CI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

The mass spectrum will show a molecular ion peak [AsI₃]⁺ corresponding to the molecular weight (455.635 g/mol ), along with a characteristic isotopic pattern due to the presence of arsenic (¹⁰⁰% ⁷⁵As) and iodine (¹⁰⁰% ¹²⁷I).[11]

-

Safety and Handling

This compound is highly toxic if swallowed or inhaled and is classified as a carcinogen.[4][12] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] It is sensitive to moisture and air.[4][6] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a well-characterized inorganic compound with distinct physical and chemical properties. Its utility as a reagent in organic synthesis and material science necessitates a thorough understanding of its characteristics. This guide provides the fundamental data, structural information, and experimental protocols required for its safe and effective use in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. Arsenic(III) iodide, 99.999% (metals basis) | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. This compound [drugfuture.com]

- 7. assignmentpoint.com [assignmentpoint.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [webbook.nist.gov]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. WebElements Periodic Table » Arsenic » this compound [winter.group.shef.ac.uk]

- 12. Arsenic(III) iodide | 7784-45-4 [sigmaaldrich.com]

- 13. The crystal structure of this compound, AsI3 [degruyterbrill.com]

- 14. Page loading... [guidechem.com]

- 15. you-iggy.com [you-iggy.com]

- 16. Page loading... [guidechem.com]

Synthesis of Arsenic Triiodide from Arsenic(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of arsenic triiodide (AsI₃) from arsenic(III) oxide (As₂O₃). This compound is an inorganic compound that serves as a versatile precursor in the preparation of various organoarsenic compounds, which have applications in pharmaceuticals and materials science.[1][2] This document details the relevant chemical properties, synthesis protocols, and quantitative data associated with its preparation.

Compound Properties

This compound is an orange to dark red crystalline solid that readily sublimes.[1][3] It is a pyramidal molecule and is soluble in various organic solvents.[1] Key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | AsI₃ | [1][2][4] |

| Molar Mass | 455.635 g/mol | [1][5] |

| Appearance | Orange-red crystalline solid | [1][2][5] |

| Density | 4.69 g/cm³ | [1][2] |

| Melting Point | 146 °C (295 °F; 419 K) | [1][5] |

| Boiling Point | 403 °C (757 °F; 676 K) | [1] |

| Solubility in water | 6 g/100 mL (slow hydrolysis) | [1] |

| CAS Number | 7784-45-4 | [1][2][6] |

Synthesis Pathways

There are two primary methods for synthesizing this compound from arsenic(III) oxide.

Method 1: Direct Reaction with Hydroiodic Acid This is a direct acid-base reaction where arsenic(III) oxide is treated with concentrated hydroiodic acid (HI).[1][3][7]

Method 2: In Situ Halide Exchange This is a more commonly cited and detailed laboratory method. Arsenic(III) oxide is first dissolved in concentrated hydrochloric acid (HCl) to form arsenic trichloride (AsCl₃) in situ. This is followed by a salt metathesis (halide exchange) reaction upon the addition of a saturated solution of potassium iodide (KI).[5][8][9]

-

Step 1 (In situ AsCl₃ formation): As₂O₃ + 6 HCl → 2 AsCl₃ + 3 H₂O

-

Step 2 (Metathesis): AsCl₃ + 3 KI → AsI₃ + 3 KCl[3]

The overall process can be represented by the following diagram:

Detailed Experimental Protocol (Method 2)

The following protocol is adapted from a published procedure for the synthesis, purification, and recrystallization of this compound.[9]

Warning: Arsenic derivatives are highly toxic and should only be handled in a fume hood with appropriate personal protective equipment (PPE). All arsenic-containing residues must be neutralized and disposed of according to institutional safety guidelines.[9]

Reagents and Equipment

Table 2: Reagents and Quantities

| Reagent | Formula | Quantity | Moles (mol) | Role |

| Arsenic(III) Oxide | As₂O₃ | 28 g | 0.14 | Starting Material |

| Hydrochloric Acid (37%) | HCl | 400 mL | - | Reagent/Solvent |

| Potassium Iodide | KI | 140 g | 0.84 | Iodine Source |

| Cyclohexane | C₆H₁₂ | As needed | - | Azeotropic Drying |

| Chloroform | CHCl₃ | As needed | - | Recrystallization |

Equipment:

-

1 L beaker with magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Dean-Stark apparatus

-

Soxhlet extractor

-

Cellulose capsule or filter paper

Synthesis Procedure

-

Dissolution: Add 28 g (0.14 mol) of arsenic(III) oxide to a 1 L beaker containing 400 mL of concentrated (37%) hydrochloric acid. Heat the mixture to 100 °C while stirring until the oxide is completely dissolved.[9]

-

Precipitation: Separately, prepare a solution of 140 g (0.84 mol) of potassium iodide (KI). Slowly add the KI solution to the hot arsenic trichloride solution over 30 minutes with continuous stirring. A copious orange precipitate of this compound will form immediately.[9]

-

Reaction Completion: Maintain the reaction mixture at 100 °C for 1 hour to ensure the reaction goes to completion.[9]

-

Isolation: Collect the orange-red solid product by filtration. Wash the collected solid with concentrated HCl.[9]

Purification Protocol

The crude product contains impurities and significant water content, making it unsuitable for use with organometallic reagents.[9] A two-step purification process is essential.

-

Drying: Transfer the wet solid to a flask with cyclohexane and assemble a Dean-Stark apparatus. Perform an azeotropic distillation to remove water.[9]

-

Recrystallization:

-

Pack the dry, impure solid into a cellulose capsule and place it in a Soxhlet extractor.[9]

-

Extract the this compound using boiling chloroform, in which it is slightly soluble.[9]

-

The AsI₃ will dissolve in the hot chloroform and leave impurities behind in the capsule.

-

Upon cooling the chloroform in the collection flask, large, highly pure orange-red hexagonal crystals of AsI₃ will form.[9]

-

Collect the purified crystals by filtration.[9]

-

Workflow and Yield

The entire process from synthesis to purification is outlined in the workflow diagram below.

Table 3: Quantitative Results

| Parameter | Value | Reference |

| Theoretical Yield | 127.58 g (from 0.14 mol As₂O₃) | - |

| Actual Yield | 67.24 g | [9] |

| Percentage Yield | 54% | [9] |

| Melting Point (Observed) | 144-145 °C | [9] |

| Melting Point (Literature) | 149 °C | [8] |

The described method provides crystalline this compound with a purity suitable for subsequent synthetic steps, such as the preparation of trialkyl arsines via Grignard reactions.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. wikiwand.com [wikiwand.com]

- 4. This compound Facts for Kids [kids.kiddle.co]

- 5. assignmentpoint.com [assignmentpoint.com]

- 6. This compound [webbook.nist.gov]

- 7. Arsenic trioxide - Wikipedia [en.wikipedia.org]

- 8. WebElements Periodic Table » Arsenic » this compound [winter.group.shef.ac.uk]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide on the Stability and Decomposition of Arsenic Triiodide in Air

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic triiodide (AsI₃), an inorganic compound composed of arsenic and iodine, presents as an orange-to-dark-red crystalline solid. Historically, it found use in medicinal preparations, such as Donovan's solution, for various ailments. In modern research and development, particularly in fields requiring organoarsenic compounds, a thorough understanding of its stability and decomposition characteristics is paramount for safe handling, storage, and application. This technical guide provides a comprehensive overview of the stability of this compound in air, detailing its decomposition pathway, relevant thermodynamic data, and generalized experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound readily sublimes, a factor that must be considered in its handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | AsI₃ | [1] |

| Molar Mass | 455.635 g/mol | [1] |

| Appearance | Orange-red crystalline solid | [1] |

| Density | 4.69 g/cm³ | [1] |

| Melting Point | 146 °C (295 °F; 419 K) | [1] |

| Boiling Point | 403 °C (757 °F; 676 K) | [1] |

| Solubility in Water | 6 g/100 mL (with slow hydrolysis) | [1] |

| Other Solubilities | Soluble in alcohol, ether, CS₂, chloroform, benzene, toluene | [1] |

Stability and Decomposition in Air

This compound is sensitive to both heat and atmospheric components, primarily oxygen and moisture. Its decomposition is a critical consideration for its practical use and long-term stability.

Thermal Decomposition

When heated in the presence of air, this compound undergoes decomposition. This process commences at approximately 100 °C with the liberation of iodine, and becomes more significant at 200 °C.[1] The primary decomposition products are arsenic trioxide (As₂O₃), elemental arsenic (As), and elemental iodine (I₂).[1]

The overall decomposition reaction can be represented as:

12 AsI₃(s) + 3 O₂(g) → 2 As₂O₃(s) + 8 As(s) + 18 I₂(g)

This reaction highlights the formation of both solid and gaseous products, which can have significant implications for the safety and integrity of processes involving the heating of this compound.

Reaction with Atmospheric Oxygen

Even at ambient temperatures, this compound reacts slowly with oxygen from the air, which leads to the liberation of iodine. This slow oxidation process can affect the purity of the compound over time and necessitates storage in a dry, inert atmosphere.

Hydrolysis

In the presence of moisture, this compound undergoes slow hydrolysis. This reaction forms arsenic trioxide and hydroiodic acid.[1] The initial step involves the formation of arsenous acid (H₃AsO₃), which then exists in equilibrium with hydroiodic acid.[1] The resulting aqueous solution is highly acidic.[1]

The hydrolysis reaction can be summarized as follows:

AsI₃(s) + 3 H₂O(l) ⇌ H₃AsO₃(aq) + 3 HI(aq)

2 H₃AsO₃(aq) → As₂O₃(s) + 3 H₂O(l)

Quantitative Data

Table 2: Thermodynamic Properties of this compound

| Parameter | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°) | -58.2 kJ·mol⁻¹ | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -59.4 kJ·mol⁻¹ | [2] |

| Standard Molar Entropy (S°) | 213.05 J·K⁻¹·mol⁻¹ | [2] |

| Molar Heat Capacity (Cp°) | 105.77 J·K⁻¹·mol⁻¹ | [2] |

| Enthalpy of Fusion (ΔfusH°) | 21.8 kJ·mol⁻¹ | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 59.3 kJ·mol⁻¹ | [2] |

Visualizing the Decomposition Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the decomposition pathway of this compound and a generalized workflow for its experimental analysis.

Experimental Protocols

The following are generalized experimental protocols for the characterization of the thermal decomposition of this compound. These are based on standard methodologies for solid-state analysis and should be adapted based on the specific instrumentation and safety protocols of the laboratory.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound in an air atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Atmosphere: The furnace is purged with dry air at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature above the expected decomposition range (e.g., 30 °C to 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature and time. The resulting thermogram (mass vs. temperature) is analyzed to identify the onset of decomposition and the total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any thermal events associated with its decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. A small pinhole may be made in the lid to allow for the escape of any evolved gases.

-

Instrumentation: A differential scanning calorimeter is used, with an empty sealed pan as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) or air at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its melting and decomposition range.

-

Data Collection: The heat flow to the sample is measured relative to the reference. The resulting DSC curve (heat flow vs. temperature) will show endothermic peaks for melting and potentially exothermic peaks for decomposition.

Mass Spectrometry (MS) for Evolved Gas Analysis

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

TGA Conditions: The TGA experiment is run as described above, using an inert carrier gas (e.g., helium or argon) to transport the evolved gases to the mass spectrometer.

-

Mass Spectrometry Parameters: The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected decomposition products (e.g., m/z for I₂).

-

Data Collection: The ion intensity for specific m/z values is plotted as a function of temperature, correlating the evolution of gaseous products with the mass loss events observed in the TGA.

Conclusion

This compound is a thermally sensitive compound that undergoes decomposition in the presence of air at elevated temperatures, yielding arsenic trioxide, elemental arsenic, and iodine. It also exhibits slow hydrolysis in the presence of moisture. While detailed kinetic studies on its decomposition in air are limited, thermodynamic data provide insight into its energetic properties. The use of standard thermal analysis techniques such as TGA, DSC, and MS can provide valuable information on its stability and decomposition profile. For researchers, scientists, and drug development professionals, a clear understanding of these characteristics is essential for ensuring the safe and effective use of this compound.

References

The Hydrolysis of Arsenic Triiodide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of arsenic triiodide (AsI₃) in aqueous solutions. It covers the chemical properties, reaction thermodynamics, and detailed experimental protocols for the characterization of this process. This document is intended to serve as a valuable resource for professionals working in fields where the aqueous chemistry of arsenic compounds is of interest.

Introduction

This compound (AsI₃) is an inorganic compound that has seen historical use in pharmaceutical preparations, such as Donovan's solution for treating skin diseases. Its interaction with aqueous environments is a critical aspect of its chemical behavior, toxicity, and potential therapeutic applications. The hydrolysis of AsI₃ is a slow process that results in the formation of arsenous acid (H₃AsO₃) and hydroiodic acid (HI), leading to a significant decrease in the pH of the solution. Understanding the kinetics and thermodynamics of this reaction is essential for predicting its stability, bioavailability, and reactivity in biological systems and for the development of arsenic-based therapeutics.

Physicochemical Properties of this compound

This compound is an orange-red crystalline solid with the following key properties:

| Property | Value | Reference |

| Molecular Formula | AsI₃ | |

| Molar Mass | 455.635 g/mol | |

| Appearance | Orange-red crystalline solid | |

| Melting Point | 146 °C (295 °F; 419 K) | |

| Boiling Point | 403 °C (757 °F; 676 K) | |

| Solubility in Water | 6 g/100 mL | |

| pH of 0.1N Solution | 1.1 |

Hydrolysis of this compound

The hydrolysis of this compound is a reversible reaction that proceeds through the formation of arsenous acid and hydroiodic acid.

Overall Reaction:

AsI₃(s) + 3H₂O(l) ⇌ H₃AsO₃(aq) + 3HI(aq)

The reaction occurs slowly in water. The intermediate, arsenous acid (As(OH)₃), is a weak acid with a pKa of 9.2. The formation of the strong acid, hydroiodic acid, results in the observed high acidity of this compound solutions.

Thermodynamic Data

| Compound | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/K·mol) |

| AsI₃(s) | -58.2 | -59.4 | 213.05 |

| H₂O(l) | -285.83 | -237.13 | 69.91 |

| H₃AsO₃(aq) | -740.00 | -639.85 | 203.7 |

| HI(aq) | -55.19 | -51.57 | 111.3 |

Data for AsI₃(s) from You-iggy, H₂O(l) from standard tables, H₃AsO₃(aq) from Nordstrom et al., 2014, and HI(aq) from standard tables.

Experimental Protocols

This section outlines detailed methodologies for the comprehensive study of this compound hydrolysis.

Synthesis of this compound

A common method for the preparation of this compound is the reaction of arsenic(III) oxide with concentrated hydroiodic acid.

Procedure:

-

In a fume hood, dissolve arsenic(III) oxide (As₂O₃) in concentrated hydroiodic acid (HI) with gentle heating and stirring.

-

The this compound will precipitate as an orange-red solid.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold, deionized water.

-

Dry the product in a desiccator over a suitable drying agent.

Kinetic Analysis of AsI₃ Hydrolysis

The rate of hydrolysis can be monitored by measuring the change in concentration of reactants or products over time.

This method involves monitoring the change in pH or ion concentration as the hydrolysis proceeds.

Apparatus:

-

pH meter with a glass electrode

-

Ion-selective electrode for iodide (optional)

-

Thermostatted reaction vessel

-

Magnetic stirrer

Procedure:

-

Prepare a standard aqueous solution of this compound of known concentration in the thermostatted reaction vessel.

-

Record the initial pH of the solution.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately titrate the aliquot with a standardized solution of sodium hydroxide (NaOH) to determine the concentration of the acid products (HI and H₃AsO₃).

-

Alternatively, monitor the iodide concentration using an ion-selective electrode.

-

Plot the concentration of acid or iodide as a function of time to determine the reaction rate and order.

This technique allows for the separation and quantification of the ionic species in the solution.

Apparatus:

-

Ion chromatograph with a conductivity detector

-

Anion-exchange column suitable for halide and arsenite separation

Procedure:

-

Set up the ion chromatograph with an appropriate eluent (e.g., a carbonate-bicarbonate buffer).

-

Prepare a series of standards for iodide and arsenite.

-

Initiate the hydrolysis reaction in a thermostatted vessel.

-

At set time intervals, withdraw an aliquot and dilute it with the eluent to quench the reaction.

-

Inject the diluted sample into the ion chromatograph.

-

Quantify the concentrations of iodide and arsenite by comparing the peak areas to the calibration curves.

Equilibrium Studies

The equilibrium constant for the hydrolysis reaction can be determined by measuring the concentrations of reactants and products at equilibrium.

These techniques can be used to determine the total arsenic concentration in the aqueous phase at equilibrium.

Procedure:

-

Prepare several saturated solutions of this compound in deionized water at a constant temperature.

-

Allow the solutions to equilibrate for an extended period (days to weeks), with periodic agitation.

-

Filter the solutions to remove any undissolved solid.

-

Accurately dilute the saturated solutions.

-

Analyze the diluted solutions for total arsenic concentration using ICP-MS or hydride generation AAS.

-

The concentration of total dissolved arsenic corresponds to the equilibrium concentration of arsenous acid. The iodide concentration can be determined by stoichiometry or by ion chromatography.

Visualizations

Hydrolysis Reaction Pathway

Caption: Hydrolysis of this compound to form Arsenous Acid and Hydroiodic Acid.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental reaction with implications for its environmental fate and biological activity. While qualitatively understood to be a slow process yielding acidic products, a detailed quantitative understanding of its kinetics and equilibrium is lacking in the public literature. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate these parameters. A thorough characterization of the aqueous chemistry of this compound is crucial for the safe handling, formulation, and application of this and related arsenic compounds in scientific and pharmaceutical contexts.

Methodological & Application

Application Notes and Protocols: Arsenic Triiodide as a Precursor for Organoarsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic triiodide (AsI₃) is an inorganic compound that is gaining traction as a valuable precursor in the synthesis of diverse organoarsenic compounds.[1] Historically, the synthesis of organoarsenicals often relied on arsenic trichloride (AsCl₃), a highly toxic and volatile reagent.[2] this compound presents a safer and more manageable alternative due to its lower volatility and greater stability in air and water.[2] This attribute is particularly advantageous in laboratory settings, reducing handling risks and simplifying synthetic procedures. The renewed interest in organoarsenic compounds, particularly in oncology and as antimicrobial agents, underscores the need for robust and accessible synthetic routes.[3] This document provides detailed protocols for the synthesis of organoarsenic compounds starting from this compound, methods for their biological evaluation, and an overview of the key signaling pathways they modulate.

Data Presentation

The biological activity of arsenic compounds is a critical aspect of their potential therapeutic application. The following tables summarize the cytotoxic effects of this compound and other representative organoarsenic compounds on various cancer cell lines.

Table 1: Cytotoxicity of this compound (AsI₃)

| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HaCaT | Human Keratinocyte | 6.8 | Not Specified | [4] |

| Hs-68 | Human Skin Fibroblast | 89 | Not Specified | [4] |

Table 2: Cytotoxicity of Representative Organoarsenic Compounds

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Arsenic Trioxide | HaCaT | Human Keratinocyte | 2.4 | Not Specified | [4] |

| Arsenic Trioxide | HT-29 | Colon Adenocarcinoma | ~8 µg/mL* | Not Specified | |

| Methylarsonous Acid | Methanogenic sludge | Not Applicable | 9.1 | Not Specified | |

| Arsenite | Methanogenic sludge | Not Applicable | 15.0 | Not Specified |

Note: Concentration reported in µg/mL. Conversion to molarity depends on the specific molecular weight of the compound tested.

Experimental Protocols

Protocol 1: Synthesis of this compound (AsI₃)

This protocol is adapted from the method described by Bailar Jr. (1939) with modifications for improved safety and purity.[2]

Materials:

-

Arsenic(III) oxide (As₂O₃)

-

Concentrated hydrochloric acid (HCl, 37%)

-

Potassium iodide (KI)

-

Cyclohexane

-

Chloroform

-

1 L beaker

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Dean-Stark apparatus

-

Soxhlet extractor

-

Cellulose thimble

Procedure:

-

In a 1 L beaker equipped with a magnetic stirrer, add 28 g (0.14 mol) of arsenic(III) oxide to 400 mL of concentrated HCl.

-

Heat the mixture to 100°C and stir until the oxide is completely dissolved.

-

In a separate beaker, prepare a solution of 140 g (0.84 mol) of potassium iodide in a minimal amount of water.

-

Slowly add the KI solution to the hot arsenic-HCl solution over 30 minutes with continuous stirring. A voluminous orange-red precipitate will form.

-

Continue stirring the reaction mixture at 100°C for 1 hour.

-

Collect the orange-red solid by filtration and wash with concentrated HCl.

-

Dry the crude AsI₃ using azeotropic distillation with cyclohexane in a Dean-Stark apparatus until all water is removed.

-

For purification, place the dried solid in a cellulose thimble and perform a Soxhlet extraction with chloroform.

-

This compound will be extracted and recrystallize in the collection flask as large, pure orange-red crystals upon cooling.

-

Collect the purified crystals by filtration. The typical yield is approximately 54%.[2]

Protocol 2: Synthesis of Trialkyl Arsines from this compound via Grignard Reaction

This protocol provides a general method for the synthesis of trialkyl arsines.[2]

Materials:

-

This compound (AsI₃), purified

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., propyl bromide, butyl bromide)

-

Anhydrous hexane

-

Saturated ammonium chloride solution

-

Ethyl ether

-

Two-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Syringes

Procedure:

-

Set up a two-neck round-bottom flask with a condenser and magnetic stirrer under an inert atmosphere.

-

Add magnesium turnings (e.g., 528 mg, 22 mmol for tripropyl arsine synthesis) and 50 mL of anhydrous THF to the flask.[2]

-

Slowly add the desired alkyl halide (e.g., 2 mL, 22 mmol of propyl bromide) to initiate the Grignard reagent formation. The reaction is indicated by warming and a grayish color.[2]

-

Once the magnesium is consumed, portionwise add this compound (e.g., 3.32 g, 7.3 mmol for tripropyl arsine synthesis) to the Grignard reagent.[2]

-

Stir the reaction mixture at room temperature for approximately 6-12 hours. The reaction is complete when the orange color of AsI₃ disappears and a pale yellow precipitate forms.[2]

-

Quench the reaction by carefully adding a saturated solution of ammonium chloride.

-

Extract the product with ethyl ether (3 x 10 mL).

-

The combined organic layers can be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure.

-

The resulting trialkyl arsine can be purified by vacuum distillation.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of newly synthesized organoarsenic compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Organoarsenic compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the organoarsenic compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Western Blot Analysis of PI3K/Akt and MAPK Pathway Proteins

This protocol is for analyzing the effect of organoarsenic compounds on key signaling proteins.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Organoarsenic compound

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the organoarsenic compound at various concentrations and time points.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples, add Laemmli buffer, and denature by boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control.

Mandatory Visualizations

Signaling Pathways

Organoarsenic compounds exert their biological effects by modulating key intracellular signaling pathways, often leading to the induction of apoptosis in cancer cells. The two primary pathways affected are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the MAPK pathway, which is involved in stress responses and apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by organoarsenic compounds.

Caption: Activation of the MAPK signaling pathway leading to apoptosis by organoarsenic compounds.

Experimental Workflow

The development of organoarsenic compounds as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the development of organoarsenic drugs from AsI₃.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arsenic trioxide, arsenic pentoxide, and arsenic iodide inhibit human keratinocyte proliferation through the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing Arsenic Triiodide in Grignard Reactions for Arsine Synthesis

Introduction

The synthesis of organoarsenic compounds, particularly tertiary arsines (R₃As), is of significant interest in various fields, including materials science and as ligands in catalysis. A common and effective method for the formation of the arsenic-carbon bond is through the use of Grignard reagents. While arsenic trichloride (AsCl₃) has been a traditional precursor in these reactions, arsenic triiodide (AsI₃) presents several advantages, making it an attractive alternative for researchers.[1][2][3] This document provides detailed application notes and protocols for the use of this compound with Grignard reagents for the synthesis of tertiary arsines.

Advantages of this compound (AsI₃)

Compared to the more commonly used arsenic trichloride, this compound offers the following benefits:

-

Lower Toxicity: AsI₃ is noted to have lower toxicity, enhancing laboratory safety.[1][2][3]

-

Air Stability: It is more stable in air, simplifying handling and storage procedures.[1][2][3]

-

Low Volatility: Its low volatility further reduces the risk of inhalation exposure.[1][2][3]